3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid
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Overview
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like methyl iodide (CH₃I) in the presence of a base.
Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the oxo and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid is used as an intermediate for the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.
Biology and Medicine
This compound is explored for its potential in drug development. The Boc-protected amino group can be deprotected to yield an active amine, which can interact with biological targets. It is also used in the synthesis of peptide mimetics and other bioactive molecules.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility in chemical reactions makes it a valuable building block for various drugs.
Mechanism of Action
The mechanism by which 3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid exerts its effects depends on its application. In drug development, the deprotected amino group can interact with enzymes or receptors, modulating their activity. The methoxy and oxo groups can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxopentanoic acid: Similar structure but with an additional carbon in the chain.
Uniqueness
3-({[(tert-butoxy)carbonyl]amino}methyl)-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the Boc-protected amino group provides stability during synthesis, while the methoxy and oxo groups offer additional sites for chemical modification.
This compound’s versatility and reactivity make it a valuable tool in both research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2703779-55-7 |
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Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-6-7(5-8(13)14)9(15)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14) |
InChI Key |
QEPSONLKTZFXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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